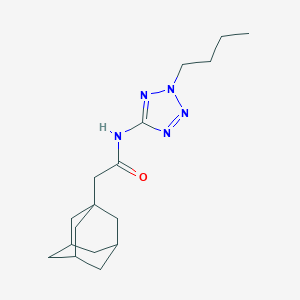
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide is a synthetic compound that belongs to the class of adamantane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide involves the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For instance, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that play a crucial role in the invasion and metastasis of cancer cells. It also inhibits the activity of cyclooxygenase-2 (COX-2) that is involved in the production of inflammatory mediators. Furthermore, it modulates the activity of neurotransmitters such as dopamine and serotonin that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been found to modulate the levels of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
The advantages of using 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. It also has good solubility in various solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide. One of the potential directions is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Moreover, it would be interesting to investigate its potential synergistic effects with other drugs or compounds. Finally, the development of new synthetic methods to obtain this compound in a more cost-effective manner could also be a potential direction for future research.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of these diseases. Although it has some limitations, its advantages make it a valuable tool for research in the field of medicinal chemistry.
合成法
The synthesis of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide involves the reaction of 1-adamantylamine with 2-butyl-2H-tetrazol-5-ylacetic acid in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent. The resulting product is purified by column chromatography to obtain the pure compound.
科学的研究の応用
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. Moreover, it has been found to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
特性
分子式 |
C17H27N5O |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-(2-butyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H27N5O/c1-2-3-4-22-20-16(19-21-22)18-15(23)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,2-11H2,1H3,(H,18,20,23) |
InChIキー |
DHDKZILWJMLSQI-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CCCCN1N=C(N=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B249288.png)



![2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249298.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)

![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)

![1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)
![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)
